molecular formula C9H8BrN3 B8264893 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine

5-((1H-imidazol-1-yl)methyl)-2-bromopyridine

Cat. No.: B8264893
M. Wt: 238.08 g/mol
InChI Key: RMVSKVIWDJAADC-UHFFFAOYSA-N
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Description

5-((1H-imidazol-1-yl)methyl)-2-bromopyridine is a heterocyclic compound that features both imidazole and pyridine rings. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine typically involves the reaction of 2-bromopyridine with an imidazole derivative. One common method is the nucleophilic substitution reaction where the imidazole ring is introduced to the 2-bromopyridine through a base-catalyzed reaction. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((1H-imidazol-1-yl)methyl)-2-bromopyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized imidazole derivatives.

    Reduction Products: Reduced forms of the imidazole ring.

Scientific Research Applications

5-((1H-imidazol-1-yl)methyl)-2-bromopyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.

    Biological Studies: The compound can be used to study the interactions between heterocyclic compounds and biological macromolecules.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: Lacks the imidazole ring, making it less versatile in certain reactions.

    5-((1H-imidazol-1-yl)methyl)pyridine: Similar structure but without the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

    Imidazole Derivatives: Compounds like 1-methylimidazole or 2-ethylimidazole, which have different substituents on the imidazole ring.

Uniqueness

5-((1H-imidazol-1-yl)methyl)-2-bromopyridine is unique due to the presence of both the bromine atom and the imidazole ring. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The bromine atom provides a site for further functionalization, while the imidazole ring offers potential for coordination with metal ions and interactions with biological targets.

Properties

IUPAC Name

2-bromo-5-(imidazol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVSKVIWDJAADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized using 1b (1.32 g, 5.26 mmol), imidazole (0.75 g, 11.00 mmol), K2CO3 (1.13 g, 8.16 mmol) and 18-crown-6 according to Method B. Yellow solid. Yield: 0.75 g, 60%. 1H NMR (CDCl3, 500 MHz): δH (ppm)=5.12 (s, 2H), 6.88 (t, J=1.2 Hz, 1H), 7.13 (s, 1H), 7.28 (d, J=2.5 Hz, 1H), 7.48 (d, J=8.5 Hz, 1H), 7.56 (s, 1H), 8.28 (d, J=2.5 Hz, 1H); MS (ESI): m/z=239.08 [M+H]+.
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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